3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid
Description
3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is a synthetic small molecule characterized by a prop-2-enoic acid backbone conjugated to a phenyl ring substituted with an azepane-1-sulfonyl group at the para position. The (E)-isomer (trans configuration) is typically the biologically active form due to its structural rigidity and optimized interactions with target proteins.
Properties
IUPAC Name |
(E)-3-[4-(azepan-1-ylsulfonyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-15(18)10-7-13-5-8-14(9-6-13)21(19,20)16-11-3-1-2-4-12-16/h5-10H,1-4,11-12H2,(H,17,18)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQJUWCZVBXEOM-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(azepane-1-sulfonyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azepane ring and phenylprop-2-enoic acid moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Structural Features :
- Core structure: Prop-2-enoic acid provides a conjugated π-system and carboxylic acid group, enabling hydrogen bonding and electrostatic interactions.
- Substituents : The azepane (7-membered nitrogen-containing ring) sulfonyl group enhances solubility and modulates steric and electronic properties.
Reported Data :
- IUPAC Name: (2E)-3-[4-(azepane-1-sulfonyl)phenyl]prop-2-enoic acid .
- Molecular Formula: Discrepancies exist in available sources. While the IUPAC name suggests C₁₅H₁₉NO₄S, lists C₁₈H₁₃ClN₂O₂, which may indicate a misreporting or a distinct derivative .
- Purity : ≥95% (HPLC) .
Comparison with Structurally Similar Compounds
Prop-2-enoic acid derivatives are widely explored in medicinal chemistry due to their bioisosteric resemblance to endogenous metabolites and capacity for hydrogen bonding. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Note: Theoretical formula derived from IUPAC name; reports conflicting data (C₁₈H₁₃ClN₂O₂).
Substituent-Driven Functional Differences
Azepane-1-sulfonyl vs. Adamantyl (Adarotene) :
- Azepane : A flexible 7-membered ring improves solubility and may enhance binding to shallow protein pockets.
- Adamantyl : A rigid hydrophobic group in Adarotene stabilizes interactions with lipid-rich environments (e.g., nuclear receptors) .
Sulfonamide vs. Thiazole-Carbamoyl (Lusutrombopag) :
- Lusutrombopag’s thiazole-carbamoyl group enables π-π stacking with thrombopoietin receptors, critical for platelet production .
- The azepane-sulfonyl group in the target compound may favor interactions with sulfotransferases or proteases.
Hydrogen-Bonding Patterns: Prop-2-enoic acid derivatives form robust hydrogen-bonding networks (e.g., carboxylic acid with kinases or phosphatases). Crystallographic studies (e.g., SHELX-refined structures) highlight the role of such interactions in stabilizing molecular aggregates .
Biological Activity
3-[4-(Azepane-1-sulfonyl)phenyl]prop-2-enoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a phenyl group substituted with an azepane-1-sulfonyl moiety and a prop-2-enoic acid functional group. Its molecular formula is C13H17NO3S, and it has a molecular weight of 273.35 g/mol. The sulfonyl group enhances its interaction with biological targets, particularly proteins and enzymes.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azepane ring contributes to the compound's binding affinity and specificity, which is crucial for its biological effects.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly in pathways involving epoxide hydrolases, which are crucial for the metabolism of various substrates including fatty acids .
Antitumor Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating strong inhibitory effects on tumor growth .
Study 1: Antitumor Efficacy
A study investigating the antitumor efficacy of similar compounds found that they induced apoptosis in A549 lung cancer cells. The mechanism involved the inhibition of PARP-1 activity, leading to reduced biosynthesis of poly(ADP-ribose) (PAR). Flow cytometry assays confirmed that these compounds could effectively induce apoptosis at concentrations as low as 4 µM .
| Compound | IC50 (nM) | Target |
|---|---|---|
| 11b | 19.24 ± 1.63 | PARP-1 |
| Rucaparib | 23.88 ± 2.90 | PARP-1 |
This table summarizes the IC50 values for PARP-1 inhibition, demonstrating that the tested compound has comparable efficacy to established drugs like Rucaparib.
Study 2: Enzyme Interaction
Another study highlighted the interaction of this compound with soluble epoxide hydrolase (sEH). The compound was shown to inhibit sEH activity, which is significant in the regulation of blood pressure and inflammation pathways .
Research Applications
This compound is utilized across various fields:
- Chemistry : As a reagent in organic synthesis and a building block for more complex molecules.
- Biology : In studies involving enzyme inhibition and protein-ligand interactions.
- Pharmaceutical Development : Potential lead compound for developing new therapeutics targeting cancer and metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
